molecular formula C12H19ClN2 B11883087 1-Benzyl-3-ethylazetidin-3-amine hydrochloride

1-Benzyl-3-ethylazetidin-3-amine hydrochloride

Cat. No.: B11883087
M. Wt: 226.74 g/mol
InChI Key: FIOPUOGBQGJGFY-UHFFFAOYSA-N
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Description

1-Benzyl-3-ethylazetidin-3-amine hydrochloride is a chemical compound with significant potential in various scientific fields It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-ethylazetidin-3-amine hydrochloride typically involves the reaction of benzylamine with ethylazetidine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures the consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-ethylazetidin-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The benzyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-Benzyl-3-ethylazetidin-3-amine hydrochloride has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-ethylazetidin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-Benzylazetidin-3-amine dihydrochloride: A closely related compound with similar structural features but different functional groups.

    Aziridines: These compounds share the azetidine ring structure but differ in their substituents and reactivity.

Uniqueness: 1-Benzyl-3-ethylazetidin-3-amine hydrochloride is unique due to the presence of both benzyl and ethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H19ClN2

Molecular Weight

226.74 g/mol

IUPAC Name

1-benzyl-3-ethylazetidin-3-amine;hydrochloride

InChI

InChI=1S/C12H18N2.ClH/c1-2-12(13)9-14(10-12)8-11-6-4-3-5-7-11;/h3-7H,2,8-10,13H2,1H3;1H

InChI Key

FIOPUOGBQGJGFY-UHFFFAOYSA-N

Canonical SMILES

CCC1(CN(C1)CC2=CC=CC=C2)N.Cl

Origin of Product

United States

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